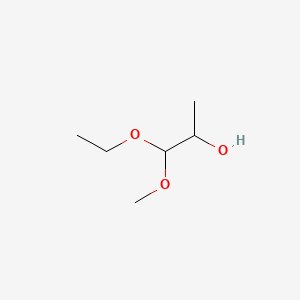![molecular formula C18H14ClF2NO B15166895 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-96-2](/img/structure/B15166895.png)
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Difluorophenyl Group:
Attachment of the Propan-2-yl Group: The final step involves the etherification of the quinoline derivative with isopropyl alcohol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: The chlorine atom and the difluorophenyl group can participate in nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline derivatives.
科学的研究の応用
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used as a probe to study the binding interactions with biological macromolecules such as proteins and DNA.
Industrial Applications: The compound’s unique structural features make it a valuable intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
5-Chloro-8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.
7-Chloro-4-(3,5-difluorophenyl)quinoline: A structurally similar compound with potential anti-inflammatory activity.
Uniqueness
5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline is unique due to the presence of both the difluorophenyl and propan-2-yl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development.
特性
CAS番号 |
648896-96-2 |
|---|---|
分子式 |
C18H14ClF2NO |
分子量 |
333.8 g/mol |
IUPAC名 |
5-chloro-7-(3,5-difluorophenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C18H14ClF2NO/c1-10(2)23-18-15(11-6-12(20)8-13(21)7-11)9-16(19)14-4-3-5-22-17(14)18/h3-10H,1-2H3 |
InChIキー |
KGRVGXIZSQXTNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C2C(=C(C=C1C3=CC(=CC(=C3)F)F)Cl)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Nonanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenyl-](/img/structure/B15166821.png)
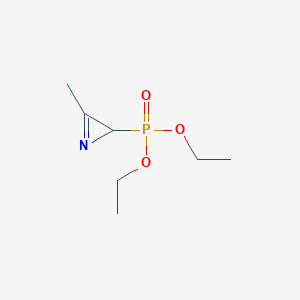
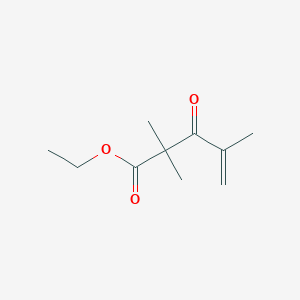
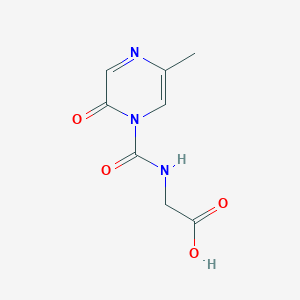
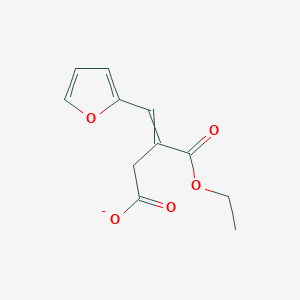
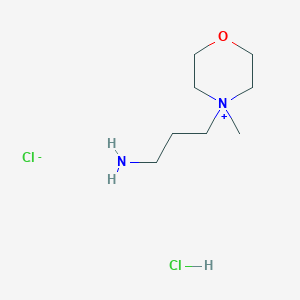
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)

![N-({4-[5-(Dimethylamino)pentyl]phenyl}methyl)-N'-naphthalen-1-ylurea](/img/structure/B15166877.png)
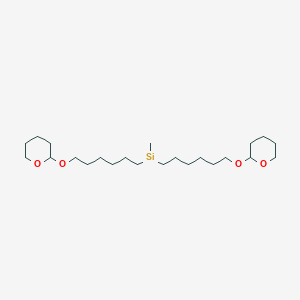

![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)

